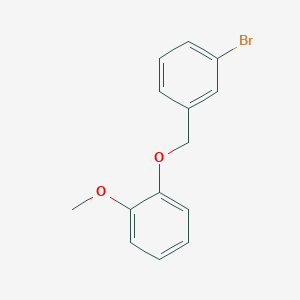3-Bromobenzyl-(2-methoxyphenyl)ether
CAS No.:
Cat. No.: VC13393615
Molecular Formula: C14H13BrO2
Molecular Weight: 293.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H13BrO2 |
|---|---|
| Molecular Weight | 293.15 g/mol |
| IUPAC Name | 1-bromo-3-[(2-methoxyphenoxy)methyl]benzene |
| Standard InChI | InChI=1S/C14H13BrO2/c1-16-13-7-2-3-8-14(13)17-10-11-5-4-6-12(15)9-11/h2-9H,10H2,1H3 |
| Standard InChI Key | DTHBLEBUDQDPAQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC2=CC(=CC=C2)Br |
| Canonical SMILES | COC1=CC=CC=C1OCC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
3-Bromobenzyl-(2-methoxyphenyl)ether (C₁₄H₁₃BrO₂) consists of two aromatic rings connected by an ether oxygen atom. The benzyl group is substituted with a bromine atom at the meta position (C3), while the adjacent phenyl ring bears a methoxy group at the ortho position (C2). This structural configuration distinguishes it from closely related isomers such as 2-bromobenzyl-(2-methoxyphenyl)ether and 4-bromobenzyl-(2-methoxyphenyl)ether, where bromine occupies the para position.
Table 1: Comparative Properties of Bromobenzyl-Methoxyphenyl Ether Isomers
| Property | 3-Bromo Isomer (Hypothesized) | 2-Bromo Isomer | 4-Bromo Isomer |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₃BrO₂ | C₁₄H₁₃BrO₂ | C₁₄H₁₃BrO₂ |
| Molecular Weight (g/mol) | ~293.15 | 293.15 | 293.15 |
| Boiling Point (°C) | 350–360 (est.) | 354.7 ± 27.0 | 355–365 (est.) |
| Density (g/cm³) | 1.3–1.4 (est.) | 1.3 ± 0.1 | 1.3–1.4 (est.) |
The meta-bromo substitution likely influences electronic effects, reducing steric hindrance compared to ortho-substituted analogs while moderately activating the aromatic ring toward electrophilic substitution.
Synthetic Methodologies
Palladium-Catalyzed Coupling Reactions
Aryl ethers are frequently synthesized via cross-coupling reactions. For 2-bromobenzyl-(2-methoxyphenyl)ether, the Suzuki–Miyaura coupling between 2-bromobenzyl boronic acid and 2-methoxyphenyl halides has been demonstrated. By analogy, the 3-bromo isomer could be synthesized using 3-bromobenzyl boronic acid under similar conditions. Key parameters include:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature: 80–100°C
Yields for analogous reactions range from 65% to 85%, with purity dependent on chromatographic separation .
Nucleophilic Aromatic Substitution
Alternative routes involve nucleophilic displacement of bromine in activated aryl bromides. For example, 3-bromo-N-(2-methoxyphenyl)acetamide derivatives have been prepared via reactions between 3-bromophenylacetyl chloride and 2-methoxyaniline in dichloromethane at 273 K . Adapting this method, 3-bromobenzyl bromide could react with 2-methoxyphenol in the presence of a base like potassium carbonate to form the target ether.
Reactivity and Functionalization
Electrophilic Substitution
The methoxy group’s electron-donating nature directs electrophilic attacks to the ortho and para positions of its aromatic ring. Meanwhile, the bromine atom’s moderate deactivation effect limits reactivity on the benzyl ring. For instance, nitration would preferentially occur at the para position relative to the methoxy group, while halogenation might target the benzyl ring’s remaining positions .
Reductive Dehalogenation
Catalytic hydrogenation using Pd/C or Raney nickel in ethanol can remove the bromine atom, yielding benzyl-(2-methoxyphenyl)ether. This reaction is critical for modifying the compound’s electronic profile while retaining the ether linkage.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Brominated aryl ethers serve as precursors in drug synthesis. For example, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide exhibits antimicrobial activity , suggesting that the 3-bromo analog could have similar biological properties. Structural modifications at the bromine position may optimize binding to target enzymes or receptors.
Materials Science
The compound’s aromaticity and thermal stability (boiling point >350°C) make it a candidate for high-temperature polymer matrices or flame retardants. Bromine’s radical-scavenging properties could enhance material durability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume